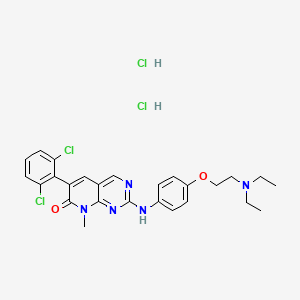

PD0166285 (dihydrochloride)

Overview

Description

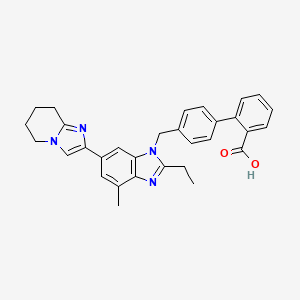

PD0166285 dihydrochloride is a substrate of P-gp and a potent inhibitor of WEE1, a kinase that plays a crucial role in cell cycle regulation . It is also a weak inhibitor of Myt1 . The IC50 values for WEE1 and Myt1 are 24 nM and 72 nM, respectively . It also exhibits an IC50 of 3.433 μM for Chk1 .

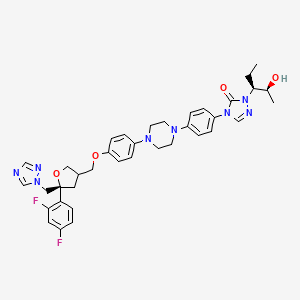

Molecular Structure Analysis

The molecular formula of PD0166285 dihydrochloride is C26H29Cl4N5O2, and its molecular weight is 585.35 .Chemical Reactions Analysis

PD0166285 dihydrochloride has been shown to inhibit irradiation-induced Cdc2 phosphorylation at the Tyr-15 and Thr-14 in cancer cell lines . This inhibition abrogates the G2 arrest, leading to an increase in mitotic cell populations .Physical And Chemical Properties Analysis

PD0166285 dihydrochloride is a solid compound . The specific physical and chemical properties, such as solubility and stability, are not explicitly mentioned in the search results.Scientific Research Applications

Mechanism of Action and Therapeutic Potential

PD0166285 (dihydrochloride) is often studied within the context of its impact on the pyruvate dehydrogenase complex (PDHC), a key enzyme in cellular energy metabolism. Dichloroacetate (DCA), a related compound, has been investigated for its ability to alter the phosphorylation state and stability of PDHC, offering potential therapeutic benefits for mitochondrial diseases and conditions characterized by altered energy metabolism.

Genetic Mitochondrial Diseases : Dichloroacetate has been explored for the treatment of genetic mitochondrial diseases, stimulating the PDH complex and showing promise in patients with PDH deficiency. Studies suggest that DCA could be well-tolerated in young children and may offer benefits by stimulating residual enzyme activity, thereby enhancing cellular energy metabolism (Stacpoole et al., 2008).

Cancer Therapy : The role of DCA in cancer therapy has been highlighted by its ability to inhibit pyruvate dehydrogenase kinase (PDK), shifting cancer cell metabolism from aerobic glycolysis to oxidative phosphorylation. This metabolic alteration can effectively kill cancer cells with limited cytotoxicity to normal cells, suggesting DCA as a promising antineoplastic agent (Ho & Coomber, 2015).

Cutaneous Melanoma : Overexpression of PDK in cutaneous melanoma provides a rationale for considering DCA as a candidate for therapy. Research indicates that DCA treatment can lead to a decrease in glucose consumption and lactate production in melanoma cell lines, highlighting its potential use in melanoma therapy alone or in combination with mTOR inhibitors (Pópulo et al., 2015).

Metabolic Modulation in Pulmonary Arterial Hypertension : DCA has also been studied for its effects in pulmonary arterial hypertension (PAH), where it can improve hemodynamics in genetically susceptible patients. This highlights the importance of considering patient genotype in clinical trial design and identifies a novel drug target for PAH (Michelakis et al., 2017).

Safety And Hazards

properties

IUPAC Name |

6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Cl2N5O2.2ClH/c1-4-33(5-2)13-14-35-19-11-9-18(10-12-19)30-26-29-16-17-15-20(25(34)32(3)24(17)31-26)23-21(27)7-6-8-22(23)28;;/h6-12,15-16H,4-5,13-14H2,1-3H3,(H,29,30,31);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADLBPWBFGTESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432749 | |

| Record name | PD 166285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PD0166285 (dihydrochloride) | |

CAS RN |

212391-63-4 | |

| Record name | PD 166285 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

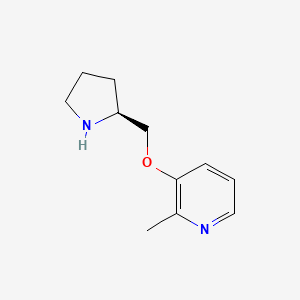

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

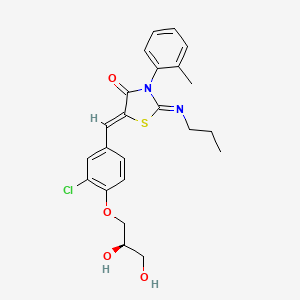

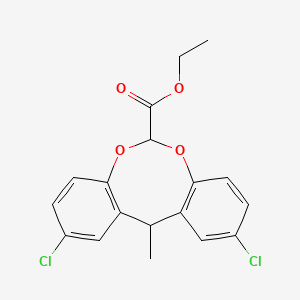

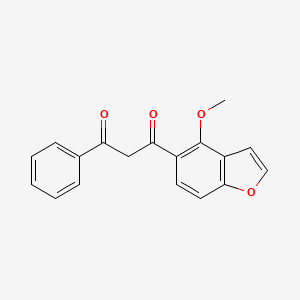

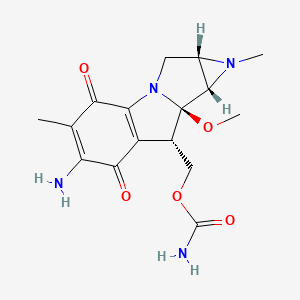

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.